Acephate
Overview
Description
Acephate is an organophosphate foliar and soil insecticide of moderate persistence with residual systemic activity of about 10–15 days at the recommended use rate . It is primarily used for control of aphids, including resistant species, in vegetables (e.g., potatoes, carrots, greenhouse tomatoes, and lettuce) and in horticulture .
Molecular Structure Analysis
Acephate has the molecular formula C4H10NO3PS and a molar mass of 183.16 g/mol . Its IUPAC name is Dimethyl N-acetylphosphoramidothioate . The structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
Acephate is converted to methamidophos in soil, plants, and insects . Methamidophos is another organophosphate insecticide that is registered by the U.S. EPA . The revised human health draft risk assessment (HH DRA) showed significant dietary risks of concern from drinking water for registered uses of acephate .
Physical And Chemical Properties Analysis
Acephate is a white or transparent solid with a strong odor similar to sulfur . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 40.8±0.3 cm3, and a molar volume of 145.0±3.0 cm3 . It is very soluble in acetone and soluble in ethanol .
Scientific Research Applications
Pest Control in Maize Crops
Field
Environmental Science and Pollution Research
Application Summary
Acephate is used for controlling the fall armyworm moth (Spodoptera frugiperda) in maize crops. This pest has caused significant damage to maize crops, especially in China .
Methods of Application
The study compared two methods of applying acephate: foliar spraying and root irrigation. The acephate treatment was applied at 6000 g a.i. ha −1 .
Results
The study found that acephate treatment via root irrigation was more effective in controlling the infestation of S. frugiperda in maize than acephate treatment via foliar spraying. The terminal residues of acephate and methamidophos in maize grains were below detectable levels at 60 days after treatment .
Bioremediation of Acephate Polluted Soil
Field
Microbiotechnology
Application Summary
Acephate is an organophosphate pesticide that has been widely used to control insect pests in agricultural fields. However, its use has been partially restricted in many countries due to its toxic intermediate product methamidophos .
Methods of Application
The microbial degradation of acephate and methamidophos is emerging as an eco-friendly method that can be used for large-scale treatment. Microorganisms capable of degrading methamidophos or acephate have been isolated, including Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa, and Bacillus subtilis .
Results
The study found that microbial degradation is an effective and eco-friendly method for the removal of acephate and methamidophos from the environment .
In-Furrow Application in Peanut Crops
Field
Agricultural Science
Application Summary
Acephate can be applied in-furrow or to peanut foliage to control tobacco thrips .
Methods of Application
Growers applying liquid in-furrow inoculants can apply acephate with inoculant. Tebuconazole is routinely applied to control foliar and soil-borne diseases of peanut after the R3 stage of development .
Results
The study did not provide specific results or outcomes obtained from this application .
Control of Fall Armyworm Moth in Maize
Application Summary
This study aimed to examine methods of effective pest control while monitoring the environmental impact of pesticide use. The effectiveness of S. frugiperda pest control by foliar spraying and root irrigation of maize plants with acephate was determined .
Methods of Application
Acephate was applied at 6000 g a.i. ha −1 for controlling S. frugiperda. Acephate and methamidophos were absorbed from the roots, transported upward, and concentrated in the leaves, particularly new leaves .
Results
The results demonstrate that acephate treatment via root irrigation can more effectively control the infestation of S. frugiperda in maize than acephate treatment via foliar spraying .
Degradation of Acephate and Methamidophos
Application Summary
The microbial degradation of acephate and methamidophos is emerging as an eco-friendly method that can be used for large-scale treatment .
Methods of Application
Microorganisms capable of degrading methamidophos or acephate have been isolated, including Hyphomicrobium sp., Penicillium oxalicum, Luteibacter jiangsuensis, Pseudomonas aeruginosa, and Bacillus subtilis .
Results
Use in Forestry and Ant Mound Treatment
Field
Forestry and Pest Control
Application Summary
Acephate is used for tree injections in forestry and for ant mound treatment around homes .
Methods of Application
The specific methods of application for these uses are not detailed in the source .
Results
The results or outcomes obtained from this application are not provided in the source .
Pesticide Use in Cotton and Soybean Crops
Application Summary
Acephate is an organophosphate pesticide that is registered for both agricultural uses, such as cotton and soybean .
Results
Tree Injections for Forestry
Field
Forestry
Application Summary
Acephate is used for tree injections in forestry . This use of acephate is only allowed for use on trees that do not produce food for human consumption .
Results
Ant Mound Treatment Around Homes
Field
Pest Control
Application Summary
Safety And Hazards
Acephate is slightly toxic to fish and amphibians . Symptoms of exposure to acephate include a slight irritation of eyes and skin . It emits toxic fumes of various oxides of phosphorus, nitrogen, and sulfur when heated to decomposition . The EU classifies Acephate as an Annex III substance, meaning that it meets the requirements to be considered a health and environmental hazard .
Future Directions
The U.S. Environmental Protection Agency (EPA) released a revised human health draft risk assessment (HH DRA) and refined drinking water assessment (DWA) for acephate . The revised HH DRA reflects numerous updates since the previous risk assessment . Acephate is one of 18 organophosphates currently in registration review, with many scheduled to have interim decisions between 2024-2026 .
properties
IUPAC Name |
N-[methoxy(methylsulfanyl)phosphoryl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYVMFAVPKPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NP(=O)(OC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO3PS | |
Record name | ACEPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ACEPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023846 | |
Record name | Acephate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acephate appears as a white solid. Used as a contact and systemic insecticide., Colorless to white solid; [HSDB] Colorless crystalline solid with a stench; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | ACEPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acephate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3378 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ACEPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubilities in various solvents. [Table#6047], Low solubility in aromatic solvents., In water, 818,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 79 | |
Record name | ACEPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACEPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.35, 1.4 g/cm³ | |
Record name | ACEPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACEPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000017 [mmHg], 1.7X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 24 °C: 0.0002 | |
Record name | Acephate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3378 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ACEPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACEPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Many of the more recently introduced organophosphorus esters (acephate ...) are less tenacious inhibitors of nervous tissue acetylcholinesterase, the phosphorylated enzyme being more readily and spontaneously dissociated., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, 1. The molecular composition of acetylcholinesterase (acetylcholinesterase) obtained from cockroach neural, and rat brain tissues was different. Vertebrate enzyme exhibited a higher degree of polymerization than insect enzyme. 2. Acephate was a potent inhibitor of cockroach acetylcholinesterase, but a poor inhibitor of rat acetylcholinesterase. Unlike acephate, methamidophos was a potent inhibitor of both cockroach and rat enzymes. Acephate exhibited greater affinity for the cockroach acetylcholinesterase than for the rat acetylcholinesterase, and acephate phosphorylated the cockroach acetylcholinesterase several times faster than the rat enzyme. The rate of phosphorylation of insect and rat acetylcholinesterase was similar in the presence of methamidophos. Solubilization of acetylcholinesterase by Triton X-100 altered the kinetics of inhibition of rat acetylcholinesterase by acephate. However, solubilization did not alter the kinetics of inhibition of rat acetylcholinesterase by methamidophos or the kinetics of inhibition of cockroach acetylcholinesterase by acephate or methamidophos. 3. The mechanism of acephate cockroach acetylcholinesterase interaction was different than the mechanism of acephate rat acetylcholinesterase interaction. It is proposed that both the rat and cockroach enzyme may contain, along with the anionic and esteratic sites, an "electron deficient" binding site which may exhibit selectivity for acephate and nefopam. The electron deficient site in rat acetylcholinesterase has allosteric properties, whereas the cockroach acetylcholinesterase does not. It is also proposed that the electron deficient site in cockroach acetylcholinesterase may be situated in or adjacent to the active site and, therefore, acephate may be bound to the electron deficient site such that the phosphate moiety of acephate interacts with the enzyme's "esteratic" site. Although nefopam also bound to the electron deficient site in cockroach acetylcholinesterase, it did not inhibit the enzyme. This study also indicated that the electron deficient site in rat acetylcholinesterase may be peripheral to the active site, and that the binding of acephate to this site prevented the phosphorylation by methamidophos of the rat acetylcholinesterase. Unlike acephate, methamidophos specifically bound to the active site in both the rat and cockroach acetylcholinesterase. | |
Record name | ACEPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Acephate | |
Color/Form |
Colorless crystals, Colorless to white solid | |
CAS RN |
30560-19-1 | |
Record name | ACEPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acephate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30560-19-1 | |
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Record name | Acephate [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030560191 | |
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Record name | Acephate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acephate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.659 | |
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Record name | ACEPHATE | |
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Record name | ACEPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACEPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
82-89 °C /Technical grade 82-90% purity/, 92-93 °C | |
Record name | ACEPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6549 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACEPHATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0748 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Citations
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